(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into a bicycloheptane framework. The stereochemistry of this compound, denoted by (1S,5R), indicates specific spatial arrangements of its atoms, which can significantly influence its chemical properties and biological activity. This compound is recognized for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry.
The compound is classified under the category of bicyclic compounds and specifically falls within the family of oxabicyclic structures. It is cataloged in databases such as PubChem, with the Chemical Abstracts Service number 1932325-59-1, and is identified by its molecular formula . The structural uniqueness of (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one makes it a subject of interest for further research into its chemical reactivity and potential biological effects.
The synthesis of (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one typically involves cyclization reactions of appropriate precursors. Common methods include:
The synthesis process may involve multiple steps, including purification techniques such as chromatography to isolate the desired product from reaction mixtures.
The molecular structure of (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one can be represented as follows:
The InChI code for this compound is given as InChI=1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1
. This notation provides insight into the connectivity of atoms within the molecule.
The reactivity of (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one can be explored through various chemical reactions typical for bicyclic compounds:
Such reactions are crucial for developing derivatives with enhanced biological activities or different chemical properties .
The mechanism of action for (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one involves understanding how this compound interacts at a molecular level with biological targets. Predictive models like PASS (Prediction of Activity Spectra for Substances) can be employed to estimate its biological activity based on its molecular structure .
Potential interactions may include:
The physical properties of (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one include:
Chemical properties include:
(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one has several potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: